Methysergide Maleate

Description

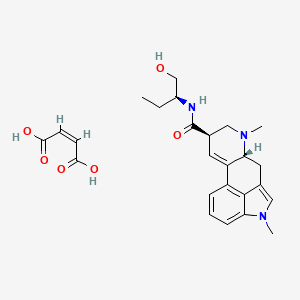

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2.C4H4O4/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14;5-3(6)1-2-4(7)8/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15+,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYXFDXUMVEZKS-ZVFOLQIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017106 | |

| Record name | Methysergide hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-49-7 | |

| Record name | Methysergide maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methysergide maleate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methysergide maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methysergide hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYSERGIDE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U7H1466GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methysergide Maleate: A Technical Guide to its Discovery, Synthesis, and Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methysergide (B1194908) maleate (B1232345), a semi-synthetic ergot alkaloid, has a significant history in the pharmacological management of migraine and cluster headaches. This document provides a comprehensive overview of its discovery, a detailed examination of its synthesis pathway, and an in-depth look at its interaction with serotonin (B10506) receptor signaling pathways. This technical guide is intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a consolidated resource of chemical and biological information on methysergide maleate.

Discovery and Historical Context

Methysergide was first introduced as a prophylactic treatment for migraine in 1959.[1] Its development was a direct result of the growing understanding of the role of serotonin (5-hydroxytryptamine, 5-HT) in the pathophysiology of migraine headaches.[1] Synthesized from lysergic acid, methysergide was designed to be a potent serotonin antagonist.[1]

The timeline of its development and key milestones are summarized below:

| Year | Milestone | Reference |

| 1959 | Introduced as a preventive drug for migraine. | [1] |

| 1960s | Widespread clinical use for migraine prophylaxis. | |

| 1960s-1970s | Reports of retroperitoneal fibrosis and other fibrotic complications emerge, leading to a decline in its use. |

Initially lauded for its efficacy, the use of methysergide saw a significant decline following the discovery of its association with serious side effects, most notably retroperitoneal fibrosis. This has led to its withdrawal from the market in the United States and Canada. Despite its limited clinical use today, the study of methysergide has been instrumental in advancing the understanding of serotonergic mechanisms in migraine and has paved the way for the development of newer generations of anti-migraine therapies.

Chemical Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with lysergic acid, a natural product derived from the ergot fungus. The core of the synthesis involves two key transformations: N-methylation of the indole (B1671886) nitrogen of lysergic acid and subsequent amidation of the carboxylic acid with (+)-2-aminobutanol.

A proposed logical workflow for the synthesis is outlined below:

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of this compound, based on established methods for the synthesis of lysergic acid amides.

Step 1: N-Methylation of Lysergic Acid

-

Objective: To introduce a methyl group at the N1 position of the indole ring of lysergic acid.

-

Reagents and Solvents: Lysergic acid, a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate), a strong base (e.g., sodium amide, potassium hydride), and an inert aprotic solvent (e.g., liquid ammonia (B1221849), tetrahydrofuran).

-

Procedure:

-

Dissolve lysergic acid in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -33°C for liquid ammonia or -78°C for THF).

-

Slowly add the strong base to deprotonate the indole nitrogen.

-

Add the methylating agent dropwise to the reaction mixture.

-

Allow the reaction to proceed for a specified time, monitoring its progress by a suitable technique (e.g., thin-layer chromatography).

-

Quench the reaction by the addition of a proton source (e.g., ammonium (B1175870) chloride solution).

-

Extract the product with an appropriate organic solvent.

-

Purify the resulting 1-methyl-lysergic acid by crystallization or chromatography.

-

Step 2: Amidation of 1-Methyl-Lysergic Acid

-

Objective: To form an amide bond between the carboxylic acid of 1-methyl-lysergic acid and (+)-2-aminobutanol.

-

Reagents and Solvents: 1-methyl-lysergic acid, (+)-2-aminobutanol, a carboxylic acid activating agent (e.g., trifluoroacetic anhydride, dicyclohexylcarbodiimide), and an aprotic solvent (e.g., acetonitrile, dichloromethane).

-

Procedure:

-

Suspend 1-methyl-lysergic acid in the anhydrous solvent.

-

Add the activating agent to the suspension to form an activated intermediate (e.g., a mixed anhydride).

-

In a separate flask, dissolve (+)-2-aminobutanol in the same solvent.

-

Slowly add the solution of the activated 1-methyl-lysergic acid to the amine solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Remove the solvent under reduced pressure.

-

Purify the crude methysergide free base by column chromatography or crystallization.

-

Step 3: Salt Formation

-

Objective: To convert the methysergide free base to its more stable and water-soluble maleate salt.

-

Reagents and Solvents: Methysergide (free base), maleic acid, and a suitable solvent (e.g., ethanol, methanol).

-

Procedure:

-

Dissolve the purified methysergide free base in the chosen solvent.

-

Add a stoichiometric amount of maleic acid dissolved in the same solvent.

-

Stir the solution until precipitation of the salt is complete.

-

Collect the this compound salt by filtration.

-

Wash the salt with a small amount of cold solvent and dry it under vacuum.

-

Quantitative Data

| Step | Transformation | Typical Yield (%) | Purity (%) |

| 1 | N-Methylation of Lysergic Acid | 60-80 | >95 |

| 2 | Amidation of 1-Methyl-Lysergic Acid | 50-70 | >98 |

| 3 | Salt Formation | >90 | >99 |

Signaling Pathways

Methysergide's pharmacological effects are primarily mediated through its interaction with serotonin receptors. It acts as a mixed agonist/antagonist at different 5-HT receptor subtypes. Furthermore, methysergide is a prodrug that is metabolized to methylergometrine, which also has significant activity at serotonin receptors.

Agonistic Activity at 5-HT1A Receptors

Methysergide exhibits agonistic activity at 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).

Antagonistic Activity at 5-HT2A Receptors

Conversely, methysergide acts as an antagonist at 5-HT2A receptors. These receptors are coupled to Gq/11 proteins, which activate the phospholipase C (PLC) signaling cascade.

Conclusion

This compound remains a compound of significant interest due to its complex pharmacology and historical importance in the treatment of migraine. While its clinical application is now limited by safety concerns, it continues to be a valuable tool for researchers studying the serotonergic system. This guide has provided a detailed overview of its discovery, a plausible synthesis pathway with experimental considerations, and a clear visualization of its primary signaling mechanisms. Further research into the nuanced structure-activity relationships of methysergide and its metabolites may yet yield insights for the development of safer and more effective therapeutics.

References

Methysergide Maleate: A Historical and Technical Review of its Role in Migraine Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methysergide (B1194908) maleate, an ergot alkaloid, holds a significant place in the history of migraine research and treatment. As one of the first effective prophylactic medications for migraine, its development and subsequent investigation provided crucial insights into the pathophysiology of this debilitating neurological disorder, particularly the role of serotonin (B10506). This technical guide delves into the historical context of methysergide's use in migraine research, detailing its mechanism of action, key experimental findings, clinical efficacy, and the safety concerns that ultimately led to its decline in widespread use. The information presented herein is intended to provide a comprehensive resource for researchers, scientists, and drug development professionals interested in the evolution of migraine therapeutics.

Historical Timeline

The journey of methysergide from its synthesis to its restricted use is a compelling narrative in the annals of pharmacology and migraine research. Synthesized from lysergic acid, methysergide was introduced in 1959 by Sicuteri as a preventive treatment for migraine, building on the burgeoning understanding of serotonin's role in the condition.[1] Its initial clinical success was a landmark in migraine prophylaxis. However, this was later overshadowed by the discovery of a serious side effect, retroperitoneal fibrosis, first reported about five years after its introduction.[1] This discovery led to a significant decline in its use. Despite this, methysergide continued to be a valuable tool in experimental studies, and research into its vasoconstrictive properties, notably by Saxena in 1974, paved the way for the development of the triptan class of drugs.[1]

References

An In-depth Technical Guide to the Mechanism of Action of Methysergide Maleate as a Serotonin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methysergide (B1194908), an ergot derivative, has historically been used in the prophylactic treatment of migraine and cluster headaches.[1] Its therapeutic efficacy is intrinsically linked to its complex interactions with the serotonergic system. This technical guide provides a comprehensive overview of the mechanism of action of methysergide maleate (B1232345), focusing on its role as a serotonin (B10506) antagonist. The document details its receptor binding profile, the downstream signaling pathways it modulates, and the experimental protocols used to elucidate these interactions. Particular emphasis is placed on its antagonist activity at 5-HT2 receptor subtypes and its partial agonist activity at the 5-HT1A receptor. Furthermore, the pharmacological actions of its primary active metabolite, methylergometrine, are discussed, as they contribute significantly to the overall clinical effects of methysergide administration.[2][3]

Core Mechanism of Action: A Dual Role in Serotonin Modulation

Methysergide's primary mechanism of action is centered on its ability to act as an antagonist at several key serotonin receptor subtypes, while simultaneously exhibiting partial agonism at another. This dual functionality allows it to modulate serotonergic neurotransmission in a complex manner.

Antagonism at 5-HT2 Receptors

Methysergide is a potent antagonist of 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.[4] Upon activation by serotonin, these receptors stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By blocking these receptors, methysergide inhibits this signaling cascade, thereby preventing the downstream cellular effects of serotonin at these sites. This action is believed to contribute to its antimigraine effects by preventing serotonin-mediated vasodilation and neuroinflammation in the cranial vasculature.

Partial Agonism at 5-HT1A Receptors

In addition to its antagonist properties, methysergide acts as a partial agonist at 5-HT1A receptors.[5] These receptors are GPCRs that couple to the Gi/o family of G-proteins.[6] Activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As a partial agonist, methysergide elicits a submaximal response compared to the endogenous full agonist, serotonin. This action may contribute to its therapeutic profile by modulating neuronal firing in key brain regions involved in pain processing and mood regulation.

The Role of the Active Metabolite: Methylergometrine

It is crucial to consider that methysergide is extensively metabolized in the liver to methylergometrine, which is itself a pharmacologically active compound.[2] Methylergometrine exhibits a different receptor activity profile than its parent compound, notably acting as a potent agonist at 5-HT2A and 5-HT2B receptors.[3] This agonist activity at 5-HT2B receptors has been linked to the rare but serious side effect of fibrosis associated with long-term methysergide use.[7] In contrast, methylergometrine is a more potent antagonist at 5-HT receptors in the temporal artery than methysergide itself, which may contribute significantly to the prophylactic efficacy against migraine.[8]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of methysergide for various human serotonin receptor subtypes. Lower Ki values indicate a higher binding affinity.

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference(s) |

| 5-HT1A | [3H]8-OH-DPAT | Human HeLa | 6.21 (pKi) | [5] |

| 5-HT2A | [3H]ketanserin | Human recombinant | 0.35 - 0.77 | [9] |

| 5-HT2B | [3H]LSD | Human recombinant | 1.3 | [10] |

| 5-HT2C | [3H]Mesulergine | Human recombinant | 5.0 | [10] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of methysergide with serotonin receptors.

Radioligand Binding Assay for 5-HT2A Receptor Affinity (Ki) Determination

This protocol describes a competitive radioligand binding assay to determine the Ki of methysergide for the human 5-HT2A receptor.

4.1.1 Materials

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]ketanserin (a selective 5-HT2A antagonist).[9]

-

Test Compound: Methysergide maleate.

-

Non-specific Ligand: 10 µM Ketanserin.[9]

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation Counter: For measuring radioactivity.

4.1.2 Procedure

-

Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

-

Total Binding: 50 µL of [3H]ketanserin (at a final concentration near its Kd, e.g., 1 nM), 50 µL of incubation buffer, and 100 µL of cell membrane suspension.

-

Non-specific Binding: 50 µL of [3H]ketanserin, 50 µL of 10 µM ketanserin, and 100 µL of cell membrane suspension.

-

Competition: 50 µL of [3H]ketanserin, 50 µL of varying concentrations of methysergide, and 100 µL of cell membrane suspension.

-

-

Incubation: Incubate the plate for 60 minutes at 25°C to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of methysergide to generate a competition curve.

-

Determine the IC50 value (the concentration of methysergide that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Calcium Flux Assay for 5-HT2C Receptor Functional Antagonism

This protocol measures the ability of methysergide to inhibit serotonin-induced intracellular calcium mobilization in cells expressing the 5-HT2C receptor.

4.2.1 Materials

-

Cells: CHO-K1 or HEK293 cells stably expressing the human 5-HT2C receptor.

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

-

Plate Reader: Fluorescence plate reader with kinetic reading capability and automated injectors.

4.2.2 Procedure

-

Cell Plating: Seed cells into black-walled, clear-bottom 96-well microplates to achieve a confluent monolayer on the day of the assay.

-

Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye in assay buffer for 45-60 minutes at 37°C.

-

Antagonist Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of methysergide to the wells and incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation and Measurement: Place the plate in the reader and establish a baseline fluorescence reading. Inject a pre-determined EC80 concentration of serotonin into the wells and immediately begin kinetic fluorescence measurement for 60-120 seconds.

-

Data Analysis:

-

Determine the peak fluorescence response for each well after agonist addition.

-

Normalize the data, with the response in the absence of antagonist as 100% and baseline as 0%.

-

Plot the normalized response against the log concentration of methysergide.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Forskolin-Stimulated cAMP Assay for 5-HT1A Receptor Partial Agonism

This protocol assesses the partial agonist activity of methysergide at the 5-HT1A receptor by measuring its ability to inhibit forskolin-stimulated cAMP production.

4.3.1 Materials

-

Cells: CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.

-

Stimulant: Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test Compound: this compound.

-

Full Agonist Control: 8-OH-DPAT.[11]

-

Assay Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

cAMP Assay Kit: A commercial kit for measuring intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate Reader: A microplate reader compatible with the chosen cAMP assay kit.

4.3.2 Procedure

-

Cell Plating: Plate cells into the appropriate microplate for the chosen cAMP assay kit.

-

Compound Incubation: Remove the culture medium and add varying concentrations of methysergide, 8-OH-DPAT, or vehicle control to the wells. Incubate for 30 minutes at room temperature.

-

Forskolin Stimulation: Add a submaximal (EC80) concentration of forskolin to all wells except the negative control. Incubate for an additional 15-30 minutes.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

-

Data Analysis:

-

Express the data as a percentage of the forskolin-stimulated response.

-

Plot the percentage inhibition of the forskolin response against the log concentration of methysergide and 8-OH-DPAT.

-

Determine the EC50 (potency) and Emax (efficacy) for each compound. The Emax of methysergide relative to the full agonist (8-OH-DPAT) will indicate its degree of partial agonism.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathways of 5-HT2 and 5-HT1A receptors.

Caption: Experimental workflows for binding and functional assays.

Conclusion

This compound exerts its pharmacological effects through a multifaceted interaction with the serotonin system. Its primary mechanism of action involves the antagonism of 5-HT2A, 5-HT2B, and 5-HT2C receptors, leading to the inhibition of the Gq/11-PLC signaling pathway. Concurrently, it acts as a partial agonist at 5-HT1A receptors, modulating the Gi/o-adenylyl cyclase pathway. The biotransformation of methysergide to its active metabolite, methylergometrine, further complicates its pharmacological profile, contributing to both its therapeutic efficacy and potential side effects. A thorough understanding of these mechanisms, supported by the quantitative data and experimental protocols provided herein, is essential for the rational design and development of novel serotonergic modulators with improved therapeutic indices.

References

- 1. Methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of methysergide and its metabolite methylergometrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylergometrine - Wikipedia [en.wikipedia.org]

- 4. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 5. methysergide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Gi alpha subunit - Wikipedia [en.wikipedia.org]

- 7. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methylergometrine antagonizes 5 HT in the temporal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Pharmacological profile and receptor binding affinity of Methysergide Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methysergide (B1194908), a semi-synthetic ergot alkaloid, has a rich and complex pharmacological profile characterized primarily by its interactions with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. Historically used in the prophylaxis of migraine and cluster headaches, its clinical application has been tempered by safety concerns. This technical guide provides an in-depth analysis of the pharmacological properties of methysergide maleate (B1232345), with a core focus on its receptor binding affinity and the subsequent intracellular signaling cascades. Quantitative binding data are presented in a structured format to facilitate comparative analysis. Detailed experimental methodologies for receptor binding assays are provided, alongside visualizations of key signaling pathways and experimental workflows to offer a comprehensive resource for researchers in pharmacology and drug development.

Pharmacological Profile

Methysergide's therapeutic and adverse effects are intrinsically linked to its complex interactions with multiple neurotransmitter systems. It is not merely a simple antagonist but exhibits a nuanced profile of both agonism and antagonism across various receptor subtypes.

Mechanism of Action

The primary mechanism of action of methysergide is the modulation of serotonergic neurotransmission. It is considered a mixed 5-HT1/5-HT2 receptor antagonist.[1] However, this classification is an oversimplification, as its activity varies significantly across the diverse subtypes of these receptor families. For instance, while it acts as an antagonist at 5-HT2A and 5-HT2C receptors, it demonstrates agonist activity at 5-HT1A and 5-HT2B receptors. This multifaceted interaction with the serotonin system is believed to underlie both its efficacy in preventing vascular headaches and its potential for adverse effects.

Pharmacokinetics

Methysergide is rapidly absorbed after oral administration, with a systemic bioavailability of approximately 13% due to extensive first-pass metabolism in the liver. A significant portion of methysergide is converted to its major active metabolite, methylergometrine (also known as methylergonovine). Plasma concentrations of methylergometrine are considerably higher—more than tenfold greater—than those of the parent drug. The elimination half-life of methysergide is relatively short, whereas methylergometrine has a significantly longer half-life, which may contribute to the overall therapeutic effect.

Receptor Binding Affinity

The affinity of methysergide for various G-protein coupled receptors (GPCRs) has been characterized through numerous in vitro radioligand binding assays. The following tables summarize the binding affinities (Ki or pKi values) of methysergide for a range of human serotonin, dopamine, and adrenergic receptors.

| Receptor Subtype | pKi | Ki (nM) | Functional Activity | Reference |

| Serotonin Receptors | ||||

| 5-HT1A | 7.51 | 30.9 | Partial Agonist | --INVALID-LINK-- |

| 5-HT2A | - | - | Antagonist | --INVALID-LINK-- |

| 5-HT2B | 9.34 | 0.46 | Agonist | --INVALID-LINK-- |

| 5-HT2C | 8.34 | 4.57 | Agonist | --INVALID-LINK-- |

| 5-HT6 | 6.80 | 158.5 | Antagonist | --INVALID-LINK-- |

| 5-HT7 | - | - | Antagonist | --INVALID-LINK-- |

| Dopamine Receptors | ||||

| D3 | 7.23 | 58.9 | - | --INVALID-LINK-- |

| Adrenergic Receptors | ||||

| Alpha-2A | - | - | - | --INVALID-LINK-- |

| Alpha-2B | 5.66 | 218.8 | - | --INVALID-LINK-- |

| Other | ||||

| Histamine H1 | 5.52 | 302.0 | - | --INVALID-LINK-- |

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity is a cornerstone of pharmacological research. The following is a generalized, yet detailed, protocol for a competitive radioligand binding assay, a common method used to determine the Ki of a test compound like methysergide.

Materials

-

Cell Membranes: Stably expressing the human receptor of interest (e.g., 5-HT2A) in a cell line such as HEK293.

-

Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A).

-

Test Compound: Methysergide maleate.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

96-well Plates.

-

Filtration Apparatus (Cell Harvester).

-

Liquid Scintillation Counter.

Methods

-

Membrane Preparation:

-

Culture cells expressing the target receptor to confluency.

-

Harvest the cells and resuspend them in an ice-cold lysis buffer.

-

Homogenize the cell suspension to lyse the cells and release the membranes.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and re-centrifuge.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

Store the membrane preparation at -80°C in aliquots.

-

-

Competitive Binding Assay:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of a known unlabeled antagonist for the target receptor.

-

Competitive Binding: Cell membranes, radioligand, and each concentration of methysergide.

-

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

Data Analysis

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value (the inhibition constant) from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways

Methysergide's pharmacological effects are mediated through the activation or inhibition of intracellular signaling cascades following its binding to 5-HT receptors. The 5-HT1 and 5-HT2 receptor families are coupled to different G-proteins, leading to distinct downstream cellular responses.

5-HT1 Receptor Signaling (Gi/o-Coupled)

5-HT1 receptors, where methysergide can act as a partial agonist, are typically coupled to inhibitory G-proteins (Gi/o).[2] Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.

5-HT2 Receptor Signaling (Gq/11-Coupled)

5-HT2 receptors, where methysergide acts as an antagonist at some subtypes (e.g., 5-HT2A) and an agonist at others (e.g., 5-HT2B), are coupled to Gq/11 proteins.[3] Activation of this pathway stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cascade of cellular responses.

Conclusion

This compound possesses a complex pharmacological profile defined by its varied interactions with multiple serotonin receptor subtypes, as well as its affinity for other biogenic amine receptors. Its dualistic nature as both an agonist and an antagonist at different 5-HT receptors underscores the intricacy of serotonergic pharmacology. The data and protocols presented in this guide offer a comprehensive overview for researchers, providing a foundation for further investigation into the molecular mechanisms of methysergide and the development of more selective and safer therapeutic agents targeting the serotonin system. The provided visualizations of experimental workflows and signaling pathways serve as a tool for a clearer understanding of the processes involved in characterizing and understanding the actions of this and similar compounds.

References

Methysergide Maleate: A Technical Guide to its Chemical Structure, Properties, and Serotonergic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methysergide (B1194908) maleate (B1232345), a semi-synthetic ergot alkaloid, has a long history in the prophylactic treatment of vascular headaches, such as migraine and cluster headaches.[1] Its therapeutic efficacy is intrinsically linked to its potent antagonism of serotonin (B10506) (5-HT) receptors, particularly within the 5-HT2 family. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and serotonergic pharmacology of methysergide maleate. Detailed experimental protocols for key assays used to characterize its receptor interaction are provided, alongside visualizations of its signaling pathways and a representative analytical workflow. While its clinical use has been curtailed due to safety concerns, methysergide remains a valuable tool in pharmacological research for probing the serotonergic system.[1]

Chemical Structure and Physicochemical Properties

This compound is the maleate salt of methysergide, a derivative of lysergic acid. The methylation at the indole (B1671886) nitrogen of the ergoline (B1233604) ring system significantly enhances its serotonin antagonistic properties compared to its parent compounds.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid | [3][4] |

| Molecular Formula | C25H31N3O6 | [3][4] |

| Molecular Weight | 469.5 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | ~165 °C (decomposes) | [4] |

| Solubility | Water: 10 mM (with gentle warming) | [6] |

| DMSO: Slightly soluble | [7] | |

| Methanol: Slightly soluble | [7] | |

| pKa | 16 | [7] |

| LogP | 2.22 | [8] |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the blockade of serotonin receptors. It exhibits a complex pharmacological profile, acting as a potent antagonist at 5-HT2B and 5-HT2C receptors.[6][9] Interestingly, it can act as a partial agonist at 5-HT1A and other 5-HT receptors.[6] Its therapeutic effects in migraine prophylaxis are largely attributed to its antagonist activity at 5-HT2 receptors, which are involved in vasodilation and inflammation of cranial blood vessels.[10]

The 5-HT2 receptor subfamily (5-HT2A, 5-HT2B, and 5-HT2C) primarily couples to Gq/11 G-proteins. Upon agonist binding, Gq/11 activates phospholipase C (PLC), initiating a signaling cascade that leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Methysergide, by acting as an antagonist, blocks the initiation of this cascade by serotonin.

Caption: 5-HT2 Receptor Gq Signaling Pathway and Site of Methysergide Antagonism.

Pharmacokinetics

Methysergide is administered orally and undergoes significant first-pass metabolism in the liver, resulting in a low oral bioavailability of approximately 13%.[11] Its major active metabolite is methylergometrine, which has a longer half-life and is a potent agonist at 5-HT1B/1D receptors, contributing to the overall therapeutic effect.[11]

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Oral Bioavailability | ~13% | [11][12] |

| Metabolism | Hepatic; extensive first-pass metabolism to methylergometrine | [7][11] |

| Protein Binding | 66% | [7] |

| Volume of Distribution | 50 L/kg | [7] |

| Elimination Half-life | ~10 hours | [7] |

| Excretion | Primarily renal (56.4%) | [7] |

Experimental Protocols

The following are representative protocols for assays commonly used to characterize the interaction of compounds like this compound with serotonin receptors.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the human 5-HT2A receptor by measuring its ability to displace the radiolabeled antagonist, [3H]ketanserin.

Materials:

-

Cell Membranes: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).

-

Test Compound: this compound.

-

Non-specific Binding Control: Unlabeled ketanserin (B1673593) (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl.

-

Scintillation Cocktail.

-

96-well microplates and glass fiber filters.

Procedure:

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Cell membranes + [3H]ketanserin + assay buffer.

-

Non-specific Binding: Cell membranes + [3H]ketanserin + 10 µM unlabeled ketanserin.

-

Displacement: Cell membranes + [3H]ketanserin + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity in counts per minute (CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]ketanserin).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a Radioligand Binding Assay.

Functional Assay: Calcium Flux Assay for 5-HT2C Receptor

This protocol measures the antagonist effect of this compound on 5-HT2C receptor activation by quantifying changes in intracellular calcium concentration.

Materials:

-

Cells: HEK293 cells stably expressing the human 5-HT2C receptor.

-

Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM.

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

96-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with an injector.

Procedure:

-

Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium, wash the cells with assay buffer, and then incubate with the calcium-sensitive dye solution for 1 hour at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye. Add assay buffer containing different concentrations of this compound or vehicle and incubate for a predetermined time (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Inject a solution of serotonin (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

-

Immediately begin measuring the fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

-

Determine the inhibitory effect of this compound by comparing the response in its presence to the response with serotonin alone.

-

Generate a concentration-response curve for this compound and calculate its IC50 value.

-

Caption: Workflow for a Calcium Flux Functional Assay.

Analytical Workflow

A typical analytical workflow for the characterization and quality control of this compound in a research or drug development setting is outlined below.

Caption: Representative Analytical Workflow for this compound.

Conclusion

This compound is a pharmacologically complex molecule with potent serotonin receptor antagonist activity. Its well-defined chemical structure and properties, coupled with its established mechanism of action, make it an important reference compound in neuroscience and pharmacology. While its clinical application is limited by safety concerns, particularly the risk of fibrosis with long-term use, the study of methysergide continues to provide valuable insights into the role of the serotonergic system in health and disease. The experimental protocols and workflows detailed in this guide offer a framework for the continued investigation of this and other serotonergic compounds.

References

- 1. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Methysergide | C21H27N3O2 | CID 9681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C25H31N3O6 | CID 5281073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 129-49-7: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound [sigmaaldrich.com]

- 7. Methysergide (Hydrogen Maleate) - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 8. Methysergide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. neurology.org [neurology.org]

- 10. youtube.com [youtube.com]

- 11. Methysergide - Wikipedia [en.wikipedia.org]

- 12. Pharmacokinetics of methysergide and its metabolite methylergometrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Methysergide Maleate and the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methysergide (B1194908), a semi-synthetic ergot alkaloid, has a long and complex history in the treatment of vascular headaches, such as migraine and cluster headaches. Its therapeutic efficacy is intrinsically linked to its multifaceted interactions with the central nervous system (CNS), primarily through the serotonergic system. This technical guide provides an in-depth exploration of the CNS effects of methysergide maleate, with a focus on its pharmacodynamics, receptor interaction profiles, and the downstream signaling pathways it modulates. Particular attention is given to its active metabolite, methylergometrine, which is now understood to be a key mediator of methysergide's clinical activity and side-effect profile. This document summarizes quantitative pharmacological data, details relevant experimental protocols, and provides visual representations of key molecular pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Methysergide was first introduced as a prophylactic treatment for migraine in 1959.[1] Its development was spurred by the growing understanding of the role of serotonin (B10506) (5-hydroxytryptamine, 5-HT) in the pathophysiology of migraine.[1] While its clinical effectiveness has been well-documented, its use has been curtailed by the risk of serious side effects, most notably retroperitoneal fibrosis, with chronic use.[1]

Methysergide itself is a prodrug, with a systemic bioavailability of only 13% due to extensive first-pass metabolism.[2] It is rapidly converted to its major active metabolite, methylergometrine, which circulates at concentrations approximately ten times higher than the parent compound and has a significantly longer elimination half-life.[2][3] Therefore, a thorough understanding of methysergide's CNS effects necessitates a detailed examination of the pharmacological activities of both methysergide and methylergometrine.

This guide will delve into the molecular mechanisms underlying methysergide's actions, presenting a compilation of its interactions with various serotonin receptor subtypes and the consequent signaling cascades.

Pharmacodynamics: Receptor Interaction Profile

The CNS effects of methysergide and its metabolite are primarily mediated through their interactions with a range of serotonin (5-HT) receptors. Their pharmacological profile is complex, exhibiting both antagonistic and agonistic activities at different receptor subtypes.

Quantitative Receptor Binding and Functional Data

The binding affinities (Ki) and functional activities (EC50 for agonists, IC50 for antagonists) of methysergide and methylergometrine have been characterized at several key 5-HT receptors. This data, crucial for understanding their dose-dependent effects and therapeutic window, is summarized in the tables below.[4][5]

Table 1: Receptor Binding Affinities (Ki) of Methysergide and Methylergometrine

| Receptor Subtype | Methysergide Ki (nM) | Methylergometrine Ki (nM) |

| 5-HT1A | 14-25 | Data not readily available |

| 5-HT1B | 2.5-162 | Data not readily available |

| 5-HT1D | 3.6-93 | Data not readily available |

| 5-HT2A | Data not readily available | Data not readily available |

| 5-HT2B | Data not readily available | Data not readily available |

| 5-HT2C | Data not readily available | Data not readily available |

| 5-HT7 | Data not readily available | Data not readily available |

Note: Ki values are presented as ranges from multiple studies where available.

Table 2: Functional Activity (EC50/IC50) of Methysergide and Methylergometrine

| Receptor Subtype | Compound | Activity | EC50/IC50 (nM) |

| 5-HT1A | Methysergide | Partial Agonist | - |

| Methylergometrine | Agonist | More potent than Methysergide | |

| 5-HT1B | Methysergide | Agonist | - |

| Methylergometrine | Agonist | More potent than Methysergide | |

| 5-HT1D | Methysergide | Partial Agonist | - |

| Methylergometrine | Partial Agonist | More potent than Methysergide | |

| 5-HT1F | Methysergide | Agonist | - |

| Methylergometrine | Agonist | More potent than Methysergide | |

| 5-HT2A | Methysergide | Agonist | - |

| Methylergometrine | Potent Agonist | - | |

| 5-HT2B | Methysergide | Antagonist | - |

| Methylergometrine | Potent Agonist | - | |

| 5-HT2C | Methysergide | Antagonist | - |

| Methylergometrine | Potent Partial Agonist | - |

Data primarily sourced from a comprehensive receptor activity mapping study.[5]

Key Signaling Pathways in the CNS

The interaction of methysergide and methylergometrine with 5-HT receptors initiates intracellular signaling cascades that ultimately mediate their physiological effects. The primary pathways involve G-protein coupling and, in some cases, β-arrestin recruitment.

Gq/11-Coupled 5-HT2 Receptor Signaling

The 5-HT2 receptor subfamily (5-HT2A, 5-HT2B, and 5-HT2C) predominantly couples to Gq/11 proteins.[6][7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] This cascade is fundamental to many neuronal processes, including excitability and plasticity. The antagonistic action of methysergide at 5-HT2B and 5-HT2C receptors would inhibit this pathway, while the potent agonism of methylergometrine at 5-HT2A and 5-HT2B receptors would strongly activate it.

Gi/o-Coupled 5-HT1 Receptor Signaling

The 5-HT1 receptor subtypes (5-HT1A, 5-HT1B, 5-HT1D) are coupled to inhibitory Gi/o proteins.[8][9] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[10] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the dissociated G-protein can directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced excitability. Both methysergide and methylergometrine act as agonists at these receptors, suggesting a role in neuronal inhibition.

β-Arrestin Signaling

In addition to G-protein-mediated signaling, GPCRs can also signal through β-arrestins.[11] Upon receptor activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[11] This can lead to receptor desensitization and internalization, but also to the initiation of a distinct wave of signaling, often involving the activation of mitogen-activated protein kinase (MAPK) cascades.[12] The biased agonism of certain ligands, favoring either G-protein or β-arrestin pathways, is an area of intense research. The full extent to which methysergide and methylergometrine engage β-arrestin signaling pathways is still under investigation but is thought to play a role in both their therapeutic effects and long-term side effects.

Experimental Protocols

The quantitative data presented in this guide are derived from a variety of in vitro and in vivo experimental procedures. Below are detailed methodologies for key assays used to characterize the pharmacological profile of methysergide and its metabolite.

In Vitro Assays

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing the human 5-HT receptor of interest (e.g., from CHO-K1 or HEK293 cells).

-

Radioligand specific for the receptor (e.g., [3H]mesulergine for 5-HT2C).[13]

-

Test compounds (methysergide, methylergometrine) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding control (a high concentration of a known non-radiolabeled ligand).

-

96-well filter plates and a cell harvester.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or test compound.

-

Incubate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[13]

-

Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Dry the filter mat and add scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

This functional assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, to determine the agonistic or antagonistic activity of a compound at Gq/11-coupled receptors.[5]

-

Materials:

-

Cells stably expressing the 5-HT2 receptor of interest (e.g., CHO-K1 cells).

-

Inositol-free DMEM and [3H]myo-inositol.

-

Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

-

Test compounds at various concentrations.

-

Lysis buffer (e.g., 0.1 M formic acid).

-

Anion-exchange chromatography columns.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Seed cells in a 96-well plate and incubate overnight.

-

Replace the medium with inositol-free DMEM containing [3H]myo-inositol and incubate for 18-24 hours to label the cellular phosphoinositide pools.[5]

-

Wash the cells to remove unincorporated [3H]myo-inositol.

-

Add stimulation buffer with LiCl and varying concentrations of the test compound.

-

Incubate for 30-60 minutes at 37°C.

-

Lyse the cells and separate the total [3H]-labeled inositol phosphates using anion-exchange chromatography.

-

Quantify the amount of [3H]-IPs by scintillation counting.

-

For agonists, determine the EC50 (concentration for half-maximal response) and Emax (maximal response).

-

For antagonists, perform the assay in the presence of a known agonist to determine the IC50 (concentration that inhibits 50% of the agonist response).

-

In Vivo Assays

High-performance liquid chromatography (HPLC) is a standard method for quantifying the levels of methysergide and its metabolite in biological fluids.

-

Materials:

-

Plasma samples from subjects administered methysergide.

-

Internal standard (e.g., another ergot alkaloid).

-

Organic extraction solvent.

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., fluorescence or mass spectrometry).

-

Mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer).

-

-

Procedure:

-

To a known volume of plasma, add the internal standard.

-

Perform liquid-liquid extraction with an organic solvent to isolate the analytes.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

Inject a known volume of the reconstituted sample into the HPLC system.

-

Separate the compounds based on their retention times on the column.

-

Detect and quantify the compounds using the detector.

-

Construct a calibration curve using standards of known concentrations to determine the concentrations of methysergide and methylergometrine in the plasma samples.

-

This in vivo model can be used to study the vasoconstrictor effects of methysergide and its metabolite on cerebral blood vessels, which is relevant to its mechanism of action in migraine.

-

Procedure:

-

Anesthetize a pig and surgically expose a carotid artery.

-

Implant a flow probe to measure blood flow.

-

Administer methysergide or methylergometrine intravenously or intra-arterially.

-

Continuously record carotid blood flow before, during, and after drug administration.

-

Analyze the data to determine the effect of the compounds on vascular tone.

-

Conclusion

This compound's effects on the central nervous system are complex and mediated by a dual pharmacology involving the parent compound and its more potent and longer-lasting metabolite, methylergometrine. Their combined actions as both agonists and antagonists at various serotonin receptors, particularly the 5-HT1 and 5-HT2 subtypes, result in a modulation of neuronal activity and vascular tone that is believed to underlie its efficacy in preventing migraine and cluster headaches. The agonism of methylergometrine at the 5-HT2B receptor is also thought to be responsible for the rare but serious fibrotic side effects. A detailed understanding of the receptor interactions and downstream signaling pathways, as outlined in this guide, is essential for the development of safer and more effective therapies for primary headache disorders. The provided experimental protocols offer a framework for the continued investigation of compounds targeting the serotonergic system.

References

- 1. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reconstitution of the human 5-HT(1D) receptor-G-protein coupling: evidence for constitutive activity and multiple receptor conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methysergide | C21H27N3O2 | CID 9681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. neurology.org [neurology.org]

- 5. benchchem.com [benchchem.com]

- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 7. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Initial Investigations into the Vasoconstrictive Properties of Methysergide Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methysergide (B1194908) maleate (B1232345), a semi-synthetic ergot alkaloid, has a long history in the prophylactic treatment of vascular headaches, such as migraines.[1][2] Its therapeutic efficacy is intrinsically linked to its vasoconstrictive properties, a subject of extensive investigation since the mid-20th century. This technical guide provides an in-depth overview of the initial scientific explorations into methysergide's vasoconstrictive effects, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used in these seminal studies. A key focus is the compound's interaction with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors and the subsequent signaling cascades in vascular smooth muscle.

Mechanism of Action: A Complex Interplay with Serotonin Receptors

Initial investigations revealed that methysergide's vasoconstrictive actions are primarily mediated through its interaction with the serotonin receptor system. It exhibits a complex pharmacological profile, acting as both an antagonist and a partial agonist at different 5-HT receptor subtypes.[3] Furthermore, methysergide is now understood to be a prodrug, with its major active metabolite, methylergometrine, displaying significantly more potent activity at certain 5-HT receptors.[4][5]

5-HT Receptor Subtypes Involved

-

5-HT2 Receptors: Methysergide is a potent antagonist of 5-HT2 receptors, particularly the 5-HT2A and 5-HT2B subtypes.[6][7] Antagonism of 5-HT2A receptors in vascular smooth muscle can inhibit serotonin-induced vasoconstriction. The interaction with 5-HT2B receptors is of particular interest, as these receptors are coupled to the Gq/11 signaling pathway.[7][8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium, leading to smooth muscle contraction.

-

5-HT1 Receptors: In contrast to its antagonist role at 5-HT2 receptors, methysergide acts as a partial agonist at 5-HT1 receptors.[3] This agonistic activity is thought to contribute to its vasoconstrictive effects, particularly in the cranial vasculature.

Allosteric Modulation

Intriguingly, research suggests that methysergide's interaction with 5-HT2 receptors is not a simple competitive antagonism. Instead, it appears to act as an allosteric modulator, binding to a site on the receptor distinct from the serotonin binding site.[6][9] This allosteric binding modifies the receptor's conformation, thereby influencing its response to serotonin. This finding is significant as it suggests a more nuanced mechanism of action than direct competition.

Quantitative Data on Vasoconstrictive Properties

The following tables summarize key quantitative data from initial in vitro investigations into the vasoconstrictive and receptor-binding properties of methysergide and its active metabolite, methylergometrine.

Table 1: In Vitro Vasoconstrictor and Antagonist Potency

| Compound | Vascular Preparation | Parameter | Value | Reference |

| Methysergide | Bovine Basilar Artery | pD'2 (antagonist potency vs. 5-HT) | 9.1 | [10] |

| Methysergide | Bovine Basilar Artery | pD2 (agonist potency) | 6.6 | [10] |

| Methylergometrine | Human Temporal Artery | 5-HT Antagonistic Potency | 40 times greater than methysergide | [4] |

pD'2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in the concentration-response curve of an agonist. pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.

Experimental Protocols

The following sections detail the methodologies employed in key early experiments that elucidated the vasoconstrictive properties of methysergide.

In Vitro Isometric Tension Recording in Isolated Vascular Strips

This protocol was fundamental in quantifying the direct contractile or relaxant effects of methysergide on vascular smooth muscle.

Objective: To measure the isometric tension generated by isolated arterial or venous segments in response to methysergide and other vasoactive substances.

Materials:

-

Freshly excised vascular tissue (e.g., bovine basilar arteries, canine saphenous veins).[10][11]

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

-

Organ bath system with temperature control (37°C) and aeration (95% O2, 5% CO2).[12]

-

Isometric force transducers.[12]

-

Micromanipulators.[13]

-

Data acquisition system.

-

Methysergide maleate, serotonin, and other relevant pharmacological agents.

Procedure:

-

Tissue Preparation: Immediately after excision, place the vascular tissue in cold Krebs-Henseleit solution. Carefully dissect away any adhering connective tissue. Cut the vessel into rings or spiral strips of appropriate dimensions (e.g., 2-4 mm in length).

-

Mounting: Suspend the vascular segments in the organ baths filled with Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2 and 5% CO2. Attach one end of the segment to a fixed hook and the other to an isometric force transducer.

-

Equilibration and Pre-tensioning: Allow the tissues to equilibrate for a period of 60-90 minutes, during which the bathing solution is changed every 15-20 minutes. Apply a resting tension to the tissues and allow them to stabilize. The optimal resting tension should be determined for each tissue type.

-

Viability Check: Before adding any test compounds, contract the tissues with a standard depolarizing agent (e.g., high concentration of KCl) to ensure viability.

-

Drug Administration: Construct cumulative concentration-response curves for methysergide by adding the drug in a stepwise, increasing manner. To assess its antagonist properties, pre-incubate the tissues with methysergide for a specific period before constructing a concentration-response curve for an agonist like serotonin.

-

Data Recording and Analysis: Continuously record the isometric tension. Express the responses as a percentage of the maximal contraction induced by KCl or the agonist. Calculate pD2 or pD'2 values from the concentration-response curves.

In Vivo Measurement of Carotid Blood Flow in a Canine Model

This in vivo model, pioneered by Saxena in 1974, was crucial in demonstrating the selective vasoconstrictor effect of methysergide on the carotid vascular bed.[2]

Objective: To measure changes in carotid artery blood flow in an anesthetized dog in response to intravenous or intra-arterial administration of methysergide.

Materials:

-

Mongrel dogs of either sex.

-

Anesthetic agents (e.g., pentobarbital (B6593769) sodium).

-

Surgical instruments for dissection and cannulation.

-

Pressure transducer for monitoring blood pressure.

-

Data acquisition system.

-

This compound solution for injection.

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the dog and maintain a stable level of anesthesia throughout the experiment. Perform a tracheotomy to ensure a patent airway. Isolate a common carotid artery and place a flow probe around the vessel to measure blood flow. Cannulate a femoral artery to monitor systemic blood pressure and a femoral vein for drug administration.

-

Stabilization: Allow the animal to stabilize after the surgical procedures until a steady baseline blood flow and blood pressure are achieved.

-

Drug Administration: Administer methysergide intravenously or via close-arterial injection into the carotid artery.

-

Data Recording and Analysis: Continuously record carotid blood flow, systemic arterial blood pressure, and heart rate. Analyze the data to determine the percentage change in carotid blood flow from the baseline following methysergide administration.

Inhibition of Neurogenic Vasoconstriction in the Dog Forelimb

This experimental setup was used to investigate the interaction of methysergide with the sympathetic nervous system's control of vascular tone.

Objective: To determine the effect of methysergide on the vasoconstrictor response induced by electrical stimulation of sympathetic nerves in the dog forelimb.

Materials:

-

Anesthetized dogs.

-

Flow probe for measuring brachial artery blood flow.

-

Electrical stimulator with platinum electrodes.

-

Surgical instruments.

-

This compound and other pharmacological agents (e.g., phentolamine).

Procedure:

-

Surgical Preparation: Prepare the anesthetized dog as described for the carotid blood flow measurement. Isolate the brachial artery in one forelimb and place a flow probe around it. Isolate the sympathetic nerve trunk supplying the forelimb and place stimulating electrodes around it.

-

Electrical Stimulation: Apply electrical stimulation to the sympathetic nerve at varying frequencies (e.g., 2, 5, 10 Hz) and record the resulting decrease in brachial artery blood flow (vasoconstriction).[16][17][18]

-

Drug Administration: Administer methysergide intravenously.

-

Post-Drug Stimulation: Repeat the electrical stimulation protocol at the same frequencies after methysergide administration and record the changes in blood flow.

-

Data Analysis: Compare the vasoconstrictor responses to nerve stimulation before and after methysergide administration to determine its inhibitory effect.

Signaling Pathways and Visualizations

The vasoconstrictive effects of methysergide are initiated by its interaction with 5-HT receptors on the surface of vascular smooth muscle cells. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved.

5-HT2B Receptor-Mediated Vasoconstriction

Methysergide's metabolite, methylergometrine, is a potent agonist at 5-HT2B receptors. This pathway is a primary contributor to the vasoconstrictive effects observed.

Caption: 5-HT2B receptor signaling pathway leading to vasoconstriction.

Allosteric Modulation of 5-HT2 Receptors

Methysergide can act as an allosteric modulator, influencing the receptor's response to serotonin without directly competing for the same binding site.

Caption: Allosteric modulation of a 5-HT2 receptor by methysergide.

Experimental Workflow for In Vitro Isometric Tension Studies

The logical flow of an in vitro experiment to determine the vasoconstrictive properties of methysergide is outlined below.

Caption: Experimental workflow for in vitro isometric tension studies.

Conclusion

The initial investigations into the vasoconstrictive properties of this compound laid a crucial foundation for understanding its therapeutic role in migraine prophylaxis. These early studies, employing a combination of in vitro and in vivo models, established its complex interaction with the serotonin receptor system, highlighting its dual role as a 5-HT2 receptor antagonist and a 5-HT1 receptor partial agonist. The discovery of its active metabolite, methylergometrine, and the concept of allosteric modulation have further refined our understanding of its mechanism of action. The quantitative data and detailed experimental protocols from this era not only provided the basis for the clinical use of methysergide but also paved the way for the development of more selective 5-HT receptor-targeted therapies for vascular headaches. This technical guide serves as a comprehensive resource for researchers and professionals in the field, offering insights into the foundational science behind a historically significant vasoconstrictive agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Selective vasoconstriction in carotid vascular bed by methysergide: possible relevance to its antimigraine effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potentiating effect of methysergide on norepinephrine-induced constriction of the isolated internal carotid artery of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylergometrine antagonizes 5 HT in the temporal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Allosteric properties of the 5-HT2 receptor system of the rat tail artery. Ritanserin and methysergide are not competitive 5-HT2 receptor antagonists but allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the 5-HT receptor in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ultrastructure of human and transplanted canine veins: effects of different preparation media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A method for recording isometric tension development by isolated cardiac myocytes: transducer attachment with fibrin glue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vivo Evaluation of Quantitative MR Angiography in a Canine Carotid Artery Stenosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Protocol for Improved Measurement of Arterial Flow Rate in Preclinical Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of neural stimuli on blood flow through vasa vasorum in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Studies on the hemodynamic changes induced by electrical stimulation of the vagosympathetic trunks in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nervous system modulation through electrical stimulation in companion animals - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolism and Metabolites of Methysergide Maleate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methysergide (B1194908), a semi-synthetic ergot alkaloid, has historically been used for the prophylaxis of migraine and cluster headaches. Its therapeutic efficacy and adverse effect profile are intrinsically linked to its complex metabolism. This technical guide provides a comprehensive overview of the current understanding of methysergide's metabolic pathways, its primary active metabolite, methylergometrine, and the analytical methodologies employed in their study. The document is intended to serve as a detailed resource for researchers and professionals involved in drug development and pharmacological research.

Introduction

Methysergide is recognized as a prodrug, with its pharmacological activity largely attributed to its major metabolite, methylergometrine (also known as methylergonovine). The conversion of methysergide to methylergometrine is a critical determinant of its therapeutic and adverse effects. Understanding the nuances of this metabolic process is essential for a complete comprehension of its clinical pharmacology.

Metabolic Pathways

The primary metabolic transformation of methysergide is N-demethylation.

N-Demethylation: The Major Pathway